molecular formula C59H96O25 B150053 Cussosaponin C CAS No. 366814-42-8

Cussosaponin C

Cat. No. B150053
CAS RN: 366814-42-8
M. Wt: 1205.4 g/mol
InChI Key: RLVCFPDMEANTCJ-BGVVGBMBSA-N
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Description

Cussosaponin C is not directly mentioned in the provided papers. However, the papers do discuss various natural products and synthetic methodologies that could be relevant to the study of Cussosaponin C. For instance, the synthesis of complex natural products, including peptide natural products, is discussed with a focus on Cu-mediated C(sp(2))-N bond formation . This method could potentially be applied to the synthesis of Cussosaponin C if it contains peptide-like bonds or requires copper-mediated reactions in its synthesis.

Synthesis Analysis

The papers provided do not specifically address the synthesis of Cussosaponin C, but they do offer insights into the synthesis of other complex natural products. For example, the total synthesis of curacin A is achieved by connecting different segments of the molecule, which is a common strategy in the synthesis of complex molecules . Similarly, the synthesis of clavirolide C involves Cu-catalyzed asymmetric conjugate additions and Ru-catalyzed ring-closing metathesis . These methods could be considered when planning the synthesis of Cussosaponin C, depending on its molecular structure.

Molecular Structure Analysis

The molecular structure of Cussosaponin C is not discussed in the provided papers. However, the papers do mention the importance of stereochemistry and the use of asymmetric synthesis to achieve the desired configuration of molecules . This information is crucial when analyzing the molecular structure of Cussosaponin C, as the stereochemistry can significantly affect the biological activity of the compound.

Chemical Reactions Analysis

While the provided papers do not discuss chemical reactions specific to Cussosaponin C, they do highlight the use of copper-mediated reactions in the synthesis of natural products . These reactions are important for forming C-N bonds, which are common in many natural products. Additionally, the use of ring-closing metathesis is mentioned as a key step in the synthesis of clavirolide C , which could be relevant if Cussosaponin C has a cyclic structure that requires the formation of new rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cussosaponin C are not detailed in the provided papers. However, the papers do discuss the properties of other natural products, such as the neurite outgrowth-promoting activity of a fucosylated chondroitin sulfate trisaccharide . This type of biological activity is an important aspect of the physical and chemical properties analysis, as it provides insight into the potential applications of the compound.

Scientific Research Applications

Discovery and Isolation

Cussosaponin C is one of the triterpene saponins discovered in Cussonia racemosa, a plant endemic to Madagascar. It was isolated along with other saponins such as cussosaponins A, B, D, and E from the dried leaves of this plant. These compounds were identified through chemical and spectroscopic evidence, highlighting the plant's chemical diversity and potential for therapeutic applications (Harinantenaina, Kasai, & Yamasaki, 2002).

Analytical Method Development

Significant research has been conducted on the development of analytical methods for saponins, including cussosaponin C. For instance, a study on Pulsatilla koreana, a plant species in the Ranunculaceae family, involved the development and validation of a high-performance liquid chromatography method coupled with a charged aerosol detector. This method was used for the simultaneous determination of four triterpenoid saponins, including cussosaponin C. The study's findings are crucial for quality evaluation and control of herbal products containing these saponins (Yeom, Suh, Youm, & Han, 2010).

Potential Pharmacological Activities

While direct studies on cussosaponin C's pharmacological applications are limited, research on similar saponins and compounds from related plants suggests potential areas of interest. For example, studies on Curcuma comosa, a plant used in traditional medicine, have revealed various pharmacological properties like anti-inflammatory effects, potential for treating osteoporosis, and neuroprotective effects. These studies indicate a possibility that cussosaponin C, being a saponin, could share similar biological activities (Jantaratnotai et al., 2006); (Heo et al., 2014); (Sodsai et al., 2007); (Yu et al., 2013); (Winuthayanon et al., 2009); (Weerachayaphorn et al., 2011); (Vinayavekhin et al., 2016).

Safety and Hazards

The specific safety and hazards associated with Cussosaponin C are not detailed in the search results. It is recommended to handle it with appropriate safety measures .

Relevant Papers The search results mention a paper by Lee KY, et al. titled “Quality control of Pulsatilla koreana based on the simultaneous determination of triterpenoidal saponins by HPLC-ELSD and principal component analysis” published in Phytochem Anal in 2010 . This paper may provide more insights into the properties and applications of Cussosaponin C.

Mechanism of Action

Mode of Action

It is known that saponins, in general, can interact with cell membranes, disrupt membrane integrity, and modulate immune responses

Biochemical Pathways

Saponins are known to influence various biological processes, including inflammation, oxidation, and tumorigenesis . More research is needed to identify the specific pathways affected by Cussosaponin C.

Pharmacokinetics

It is known that the bioavailability of saponins is generally low due to their poor solubility and permeability . Future research should focus on improving the bioavailability of Cussosaponin C, possibly through the use of drug delivery systems.

Result of Action

Cussosaponin C has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCFPDMEANTCJ-BGVVGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cussosaponin C

Q & A

Q1: What analytical techniques are commonly employed to quantify Cussosaponin C in plant material?

A1: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is a robust method for quantifying Cussosaponin C in Pulsatilla koreana root extracts. [, , ] These methods offer advantages over traditional HPLC-UV due to the lack of chromophores in triterpenoid saponins like Cussosaponin C. [, ]

Q2: Why is HPLC-CAD a preferred method for Cussosaponin C analysis compared to HPLC-UV?

A2: Cussosaponin C, like many triterpenoid saponins, lacks chromophores, making it difficult to detect using traditional HPLC-UV methods. [, ] HPLC-CAD overcomes this limitation by offering improved sensitivity and reproducibility compared to ELSD, making it a preferred choice for analyzing Cussosaponin C and other similar compounds. [, ]

Q3: Besides Cussosaponin C, what other triterpenoid saponins have been identified in Pulsatilla koreana, and how are they typically separated and identified?

A3: Pulsatilla koreana contains various triterpenoid saponins besides Cussosaponin C. Research has identified Pulsatilloside E, Pulsatilla saponin H, Anemoside B4, and Hederacolchiside E. [, ] These compounds are commonly separated using HPLC methods, often employing gradient elution with acetonitrile and water as mobile phases on C18 columns. [, ] Identification is achieved through a combination of retention time comparisons with standards and confirmation using techniques like mass spectrometry. [, ]

Q4: Have there been any new discoveries regarding the chemical constituents of Pulsatilla koreana?

A4: Yes, researchers have recently isolated a novel triterpenoid glycoside from the n-butanol fraction of Pulsatilla koreana ethanol extract. This new compound, identified as 23-aldehyde-cussosaponin C, was characterized using various spectral methods. [] This finding highlights the ongoing research into the chemical diversity and potential medicinal properties of this plant.

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